Glutamic acid, N-(2,4-dinitrophenyl)-

Colorimetric assay Amino acid quantification Food analysis

N-(2,4-Dinitrophenyl)-L-glutamic acid (CAS 4528-07-8) is an L-glutamic acid derivative modified at the α-amino group with a 2,4-dinitrophenyl (DNP) chromophore. The DNP moiety imparts strong UV-visible absorbance (λmax ~360 nm, molar extinction coefficient ~1.74 × 10⁴ M⁻¹cm⁻¹) , enabling sensitive colorimetric detection without the need for secondary labeling.

Molecular Formula C11H11N3O8
Molecular Weight 313.22 g/mol
Cat. No. B7820857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamic acid, N-(2,4-dinitrophenyl)-
Molecular FormulaC11H11N3O8
Molecular Weight313.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18)/t8-/m0/s1
InChIKeyNZBKHTRVUNPZEN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dinitrophenyl)-L-glutamic Acid (DNP-Glu): Chromogenic Derivative for Quantification, Enantioseparation, and Protease Activity Assays


N-(2,4-Dinitrophenyl)-L-glutamic acid (CAS 4528-07-8) is an L-glutamic acid derivative modified at the α-amino group with a 2,4-dinitrophenyl (DNP) chromophore [1]. The DNP moiety imparts strong UV-visible absorbance (λmax ~360 nm, molar extinction coefficient ~1.74 × 10⁴ M⁻¹cm⁻¹) [2], enabling sensitive colorimetric detection without the need for secondary labeling. Unlike dansyl or FMOC derivatives that require fluorescence detection, the DNP tag allows straightforward absorbance-based quantification in standard laboratory spectrophotometers [1]. This compound serves as a key analytical standard for amino acid quantification, a model substrate in protease activity assays [3], and a chiral probe in enantioselective chromatography [4].

Why Other DNP-Amino Acid Derivatives Cannot Be Considered Analytical Drop-In Replacements for DNP-Glutamic Acid


While the 2,4-dinitrophenyl (DNP) chromophore is common to many DNP-amino acids, the underlying amino acid side chain substantially influences the physicochemical and detection properties of the derivative [1]. In colorimetric assays, the slope of the calibration curve for DNP-glutamic acid (0.9403) differs measurably from that of DNP-theanine (0.9920), a difference of ~5.2% that directly impacts quantification accuracy if standards are not specifically validated [2]. In chiral separations, DNP-glutamic acid exhibits markedly lower enantiomeric separation factors on bovine serum albumin (BSA) columns compared to DNP-aspartic acid, requiring distinct mobile phase and column conditions [3]. Furthermore, DNP-glutamic acid's dicarboxylic acid character confers unique solubility and chromatographic retention behavior that is not replicated by mono-carboxylic DNP-amino acids such as DNP-alanine or DNP-glycine [4]. These data demonstrate that DNP-glutamic acid cannot be analytically interchanged with other DNP-amino acid standards without compromising method accuracy, reproducibility, and enantiomeric resolution.

Quantitative Evidence for the Differentiation of DNP-Glutamic Acid from the Closest DNP-Amino Acid Analogs


Colorimetric Detection Linearity: DNP-Glutamic Acid vs. DNP-Theanine in Tea Amino Acid Quantification

In a validated colorimetric method employing 2,4-dinitrofluorobenzene (DNFB) derivatization, the linear calibration curve for DNP-glutamic acid (Y = 0.9403X - 0.0008, R² = 0.9995) exhibits a 5.2% lower slope than that of DNP-theanine (Y = 0.9920X + 0.0036, R² = 0.9998) over the concentration range 0.02–1.00 mg/mL [1]. Both derivatives show comparable recovery (98.9–101.8% for DNP-glutamic acid vs. 99.2–101.3% for DNP-theanine) and precision (RSD 0.50–1.27% vs. 0.51–1.30%) in tea infusion matrices [1].

Colorimetric assay Amino acid quantification Food analysis

Enantiomeric Resolution in Capillary Electrophoresis Using Cyclohexapeptide Chiral Selectors

Using a combinatorial library of cyclohexapeptides as chiral selectors in capillary electrophoresis, DNP-glutamic acid enantiomers achieved a maximum resolution (Rs) of 2.06 with the sublibrary cyclo(Arg-Lys-X-Pro-X-β-Ala), whereas the sublibrary cyclo(Arg-Lys-Pro-X-X-β-Ala) yielded only Rs = 1.05 [1]. In contrast, DNP-alanine and DNP-aspartic acid racemates required the insertion of proline at position 4 to achieve any measurable resolution, highlighting the differential chiral recognition of DNP-glutamic acid [1].

Chiral separation Capillary electrophoresis Enantiomeric resolution

Countercurrent Chromatography Resolution: DNP-Glutamic Acid vs. DNP-Alanine

In a nonplanetary countercurrent chromatograph, the resolution (Rs) between DNP-DL-glutamic acid and DNP-β-alanine was measured at 2.16, while the resolution between DNP-β-alanine and DNP-L-alanine was 1.81 [1]. This demonstrates that DNP-glutamic acid can be separated from closely eluting DNP-amino acids when the stationary phase fraction (SF) is optimized to 0.4–0.8 [1].

Countercurrent chromatography DNP-amino acid separation Preparative purification

Chiral Separation Factor on Immobilized BSA: DNP-Glutamic Acid vs. DNP-Aspartic Acid

On a bovine serum albumin (BSA)-silica column (Resolvosil), DNP-aspartic acid derivatives exhibited very large enantiomeric separation factors (α) compared with the glutamic acid homologue, while an analogous but less pronounced effect was observed for the phenylglycine-phenylalanine pair [1]. This class-level trend indicates that the dicarboxylic acid side chain of DNP-glutamic acid significantly impacts chiral recognition by the protein stationary phase relative to the shorter-chain aspartic acid derivative [1].

Chiral HPLC BSA stationary phase Enantiomeric separation

Optimal Use Cases for DNP-Glutamic Acid as an Analytical and Biochemical Tool


Calibration Standard for Colorimetric Glutamic Acid Quantification in Food and Biological Matrices

Given the validated linear calibration curve (Y = 0.9403X - 0.0008, R² = 0.9995) over 0.02–1.00 mg/mL [1], DNP-glutamic acid serves as an accurate calibration standard for determining free glutamic acid content in tea infusions, fermentation broths, and plant extracts. Its 98.9–101.8% recovery and RSD of 0.50–1.27% across six tea types [1] support its use in routine quality control laboratories requiring reproducible amino acid profiling.

Chiral Selector Screening Substrate for Capillary Electrophoresis Method Development

DNP-glutamic acid is well-suited as a test analyte for screening novel chiral selectors in capillary electrophoresis, as demonstrated by its resolution (Rs = 2.06) with cyclo(Arg-Lys-X-Pro-X-β-Ala) sublibraries [2]. Laboratories developing enantioselective methods can use DNP-glutamic acid to benchmark chiral selector performance before applying the optimized conditions to more challenging analytes.

Model Substrate for Protease Activity Assays Using DNP Derivatization

Equimolar DNP-glutamic acid and DNP-glycine derivatives, with a stabilized λmax of 395 nm at pH 2.5, serve as quantification standards in spectrophotometric protease activity assays [3]. The method has been validated for trypsin and calcium-activated neutral protease (CANP), enabling neuroscience and drug discovery laboratories to monitor proteolytic activity in tissue homogenates using readily available spectrophotometers.

Preparative Purification Reference for Countercurrent Chromatography System Validation

The well-characterized resolution of DNP-glutamic acid from DNP-β-alanine (Rs = 2.16) and other DNP-amino acids in countercurrent chromatography [4] makes it a suitable reference compound for system suitability testing and validation of newly constructed or maintained countercurrent chromatographs in preparative purification facilities.

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